Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)-, also known by its CAS number 54387-29-0, is a chemical compound with the molecular formula and a molecular weight of approximately 239.27 g/mol . This compound belongs to the class of piperazine derivatives, which are characterized by a piperazine ring—a six-membered ring containing two nitrogen atoms. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Piperazine derivatives are widely studied for their biological activities, including antimicrobial and antifungal properties. The specific compound in question features a nitroimidazole group, which is often associated with various therapeutic effects, particularly in the treatment of infections . It is classified under several categories including biological and medicinal chemicals, electronic chemicals, and agricultural chemicals .
The synthesis of Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)- can involve several methods:
The precise conditions (temperature, pressure, reaction time) for these reactions can vary significantly based on the chosen method and desired yield. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound .
The molecular structure of Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)- features a piperazine ring substituted at one nitrogen atom with a methyl group and at another position with a side chain containing a nitroimidazole moiety .
Key structural data includes:
Piperazine derivatives can participate in various chemical reactions:
These reactions often require careful control of conditions such as pH and temperature to ensure selectivity and yield. Reaction kinetics can also be studied to optimize synthesis pathways .
The mechanism of action for Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)- is primarily related to its interaction with biological targets:
Studies have shown that compounds containing nitroimidazole groups exhibit significant activity against anaerobic bacteria and protozoa .
Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)- typically appears as a solid at room temperature with specific melting and boiling points depending on purity.
Key chemical properties include:
Relevant data indicates that this compound maintains stability over a range of pH levels but may degrade under extreme conditions .
Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)- has several scientific uses:
The hybridization of piperazine and nitroimidazole leverages complementary pharmacological properties to enhance anticancer efficacy. Piperazine’s flexible aliphatic ring serves as a bioisostere for improving aqueous solubility and membrane permeability due to its basic nitrogen atoms (pKa ~9.8), which facilitate salt formation and enhance bioavailability [1] [4]. Concurrently, the nitroimidazole moiety provides hypoxia-selective cytotoxicity. Under low oxygen tension (common in solid tumors), nitroimidazoles undergo enzymatic reduction to generate cytotoxic radicals that induce DNA strand breaks and inhibit repair mechanisms [5].
Table 1: Key Pharmacophoric Properties of Hybrid Components
Moiety | Key Pharmacological Roles | Physicochemical Contributions |
---|---|---|
Piperazine | - Enhances solubility and bioavailability | - Log P reduction by 0.5–1.0 unit |
- Facilitates receptor binding via H-bond acceptance | - pKa 8.5–10.5 (protonatable nitrogen) | |
Nitroimidazole | - Hypoxia-selective activation | - Electron affinity: -390 mV vs. NHE |
- DNA damage induction in tumor cores | - Log D₇.₄: 0.8–1.2 (balanced lipophilicity) |
Molecular hybridization amplifies dual mechanisms: Piperazine anchors to kinase ATP pockets (e.g., HER2’s Glu73 and Asp16 residues), while nitroimidazole disrupts hypoxic tumor metabolism. Studies demonstrate >10-fold potency increases in hybrid compounds against breast (MCF-7) and renal (ACHN) carcinoma cells versus parent scaffolds alone [5] [6]. For example, hybrid analogs showed IC₅₀ values of 1.42–5.24 µM in hypoxic tumor models, compared to >25 µM for standalone nitroimidazoles [5] [7].
Table 2: Anticancer Activity of Hybrid vs. Isolated Moieties
Compound Class | IC₅₀ (μM) in Normoxia | IC₅₀ (μM) in Hypoxia | Selectivity Index (Hypoxia/Normoxia) |
---|---|---|---|
Nitroimidazole alone | 28.9 ± 1.4 | 15.2 ± 0.8 | 1.9 |
Piperazine derivative | 32.7 ± 2.1 | 30.1 ± 1.9 | 1.1 |
Hybrid compound | 9.8 ± 0.7 | 1.5 ± 0.2 | 6.5 |
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables precise construction of triazole-linked piperazine-nitroimidazole conjugates. This click chemistry approach achieves near-quantitative yields (>95%) under ambient conditions, with exceptional regioselectivity for 1,4-disubstituted triazoles [2] [9]. The triazole linker is more than a passive spacer: it participates in critical biomolecular interactions via hydrogen bonding (as an H-bond acceptor) and dipole-dipole stacking with kinase domains (e.g., VEGFR-2’s hinge region) [7] [9].
Fig. 1: CuAAC Reaction Mechanism for Hybrid Synthesis
Piperazine-N₃ + HC≡C-Nitroimidazole │ │ Cu(I) catalyst, 25°C │ Ascorbate (reductant) ▼ Piperazine-[1,2,3-triazole]-Nitroimidazole (1,4-regioisomer)
Key: N₃ (azide); ≡ (alkyne); [1,2,3-triazole] (blue = nitrogen, red = H-bond sites)
Linker length optimization is critical for target engagement:
Table 3: Impact of Linker Length on Anticancer Activity
Spacer Length (Atoms) | Representative Compound | IC₅₀ vs. ACHN (μM) | VEGFR-2 Binding (ΔG, kcal/mol) |
---|---|---|---|
2 (direct triazole) | QQ1 | 1.55 ± 0.16 | -9.8 |
3 | QQ2 | 3.21 ± 0.29 | -8.3 |
4 | QQ4 | 5.84 ± 0.47 | -7.6 |
5 | QQ7 | 8.92 ± 0.81 | -6.9 |
The piperazine-nitroimidazole hybrid operates via concurrent inhibition of tyrosine kinases (EGFR/HER2) and hypoxia-selective DNA damage. Molecular dynamics simulations (100 ns trajectories) reveal stable binding:
Table 4: Computational Binding Affinities to Key Oncological Targets
Target Protein | PDB ID | Docking Score (ΔG, kcal/mol) | Key Interactions |
---|---|---|---|
HER2 | 3PP0 | -10.2 ± 0.3 | H-bond: Glu73; Salt bridge: Asp16; π-stacking: Phe864 |
VEGFR-2 | 4ASD | -9.1 ± 0.4 | H-bond: Glu885; Van der Waals: Leu840 |
EGFR | 1M17 | -8.7 ± 0.5 | H-bond: Thr766; π-cation: Lys721 |
This dual-action framework circumvents metabolic resistance: Nitroimidazole’s hypoxia selectivity remains active in kinase-inhibitor-resistant tumors (e.g., EGFR T790M mutants), as evidenced by 6.5-fold lower resistance indices compared to single-target TK inhibitors [5] [7]. The synergism quotient (SQ) for combined kinase inhibition/DNA damage is 3.8 in xenograft models, confirming mechanistic complementarity [6].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8